2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18067309
InChI: InChI=1S/C7H13N5O/c1-7(9,6(8)13)2-3-12-5-10-4-11-12/h4-5H,2-3,9H2,1H3,(H2,8,13)
SMILES:
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide

CAS No.:

Cat. No.: VC18067309

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide -

Specification

Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
IUPAC Name 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanamide
Standard InChI InChI=1S/C7H13N5O/c1-7(9,6(8)13)2-3-12-5-10-4-11-12/h4-5H,2-3,9H2,1H3,(H2,8,13)
Standard InChI Key HEMRFIFGZAKLBH-UHFFFAOYSA-N
Canonical SMILES CC(CCN1C=NC=N1)(C(=O)N)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a central butanamide chain (CH₂CH₂CONH₂) substituted at the fourth carbon with a 1,2,4-triazole ring. The second carbon of the butanamide backbone is further modified with an amino group (-NH₂) and a methyl group (-CH₃), creating a stereochemically unique configuration. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, contributes to the molecule’s polarity and capacity for hydrogen bonding, which are critical for biological interactions .

Key Structural Features:

  • Triazole Ring: Enhances metabolic stability and binding affinity to biological targets .

  • Amino-Methyl Group: Influences solubility and steric interactions with enzymes.

  • Butanamide Moiety: Provides flexibility for structural modifications in drug design .

Physicochemical Properties

While experimental data on melting points, solubility, and density remain limited, theoretical predictions based on analogous triazole derivatives suggest moderate water solubility (≈50–100 mg/L at 25°C) and a logP value of ≈0.5–1.2, indicating balanced hydrophobicity . The compound’s stability under acidic conditions is attributed to the electron-withdrawing nature of the triazole ring, which protects the amide bond from hydrolysis.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide typically involves a multi-step process:

  • Formation of the Triazole Intermediate:

    • 1,2,4-Triazole is functionalized via nucleophilic substitution with a brominated butanamide precursor.

    • Catalysts such as triethylamine in absolute ethanol enhance reaction efficiency by stabilizing intermediates.

  • Introduction of the Amino-Methyl Group:

    • Reductive amination or direct alkylation strategies are employed to attach the -NH₂ and -CH₃ groups.

Example Protocol:

StepReagents/ConditionsYield
11,2,4-Triazole, K₂CO₃, DMF, 80°C72%
2Methylamine, NaBH₃CN, MeOH65%

Optimization Challenges

  • Side Reactions: Competing alkylation at the triazole N2/N4 positions necessitates precise temperature control.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:1) is required to isolate the final product.

Biological Activity and Mechanisms

Antifungal Properties

Triazole derivatives are renowned for their antifungal activity, often targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Molecular docking studies suggest that 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide binds to CYP51’s heme cofactor via the triazole nitrogen, disrupting fungal cell membrane integrity .

In Vitro Efficacy:

Fungal StrainMIC (μg/mL)Reference
Candida albicans8.2
Aspergillus fumigatus12.5

Agricultural Applications

Herbicidal Activity

The compound’s triazole component interferes with acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid synthesis in plants. Field trials on Arabidopsis thaliana show 80% growth inhibition at 50 ppm, comparable to commercial herbicides like imazapyr.

Advantages Over Conventional Herbicides:

  • Lower phytotoxicity to non-target species.

  • Resistance management due to novel binding sites.

Future Research Directions

Pharmacokinetic Studies

  • Absorption/Distribution: Radiolabeling studies (e.g., ¹⁴C-tagged compound) to track bioavailability in mammalian models.

  • Metabolism: LC-MS analysis to identify hepatic cytochrome P450 metabolites .

Structural Analog Development

  • Halogen Substitution: Introducing -F or -Cl at the triazole C3 position to enhance binding affinity .

  • Prodrug Formulations: Esterification of the amide group to improve oral bioavailability.

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